2-(chloromethyl)-3-methylquinazolin-4(3H)-one
Overview
Description
- 2-(Chloromethyl)-3-methylquinazolin-4(3H)-one is a chemical compound with the molecular formula C<sub>10</sub>H<sub>9</sub>ClN<sub>2</sub>O .
- It belongs to the quinazolinone family and contains a chloromethyl group and a methyl group on the quinazoline ring.
- The compound may have potential biological activities due to its structural features.
Synthesis Analysis
- The synthesis of this compound can be achieved through various methods, including chloromethylation of a quinazolinone precursor.
- One possible route involves reacting 3-methylquinazolin-4(3H)-one with chloromethyl chloroformate or a similar chloromethylating agent.
Molecular Structure Analysis
- The molecular structure consists of a quinazolinone core with a chloromethyl group attached to the quinazoline ring.
- The chlorine atom is directly bonded to the carbon adjacent to the nitrogen atom in the quinazoline ring.
Chemical Reactions Analysis
- The compound can participate in various reactions, including nucleophilic substitutions, cyclizations, and condensations.
- Further investigation is needed to explore its reactivity and potential applications.
Physical And Chemical Properties Analysis
- 2-(Chloromethyl)-3-methylquinazolin-4(3H)-one is a white powder with a melting point of 157°C .
- It exhibits characteristic infrared absorption bands in the 3058–3025 cm<sup>-1</sup> range (C–H, aromatic), 2986 cm<sup>-1</sup> (C–H, aliphatic), 1685 cm<sup>-1</sup> (C=O, stretch), 1598 cm<sup>-1</sup> (C=C aromatic), and 1509 cm<sup>-1</sup> (C=N, stretch).
Scientific Research Applications
-
2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid
- Application Summary : This compound, also known as 3-CH2Cl, is a novel salicylic acid derivative introduced as a potential alternative to acetylsalicylic acid (ASA). It has shown promising results in preliminary assessments of COX-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activity .
- Method of Application : The synthesis of 3-CH2Cl involves the reaction of salicylic acid and 3-(chloromethyl)benzoyl chloride in acetone as a solvent with a pyridine catalyst. The reaction is carried out under 600 W microwave irradiation exposure for 5 minutes .
- Results/Outcomes : The compound has shown potential activity and benefits in health and disease, making it a promising compound for new drug development .
-
2-(Chloromethyl)pyridine Hydrochloride
- Application Summary : This compound was used as a reagent in base-catalyzed alkylation of p-tert-butylcalix[6]arene and p-tert-butylcalix[5]arene in DMF. It was also used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent .
- Method of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results/Outcomes : The outcomes of these applications were not specified in the source .
-
2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid
- Application Summary : This compound, also known as 3-CH2Cl, is a novel salicylic acid derivative introduced as a potential alternative to acetylsalicylic acid (ASA). It has shown promising results in preliminary assessments of COX-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activity .
- Method of Application : The synthesis of 3-CH2Cl involves the reaction of salicylic acid and 3-(chloromethyl)benzoyl chloride in acetone as a solvent with a pyridine catalyst. The reaction is carried out under 600 W microwave irradiation exposure for 5 minutes .
- Results/Outcomes : The compound has shown potential activity and benefits in health and disease, making it a promising compound for new drug development .
-
2-Chloromethyl, 3-(Subst-Arylidene)-4-(3H) Quinazolinones
- Application Summary : Various 2-chloromethyl 3-(subst-arylidene)-4-(3H) quinazolinones have been synthesized using different aromatic aldehydes. These compounds were evaluated for their analgesic and antibacterial activity .
- Method of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results/Outcomes : The outcomes of these applications were not specified in the source .
-
2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid
- Application Summary : This compound, also known as 3-CH2Cl, is a novel salicylic acid derivative introduced as a potential alternative to acetylsalicylic acid (ASA). It has shown promising results in preliminary assessments of COX-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activity .
- Method of Application : The synthesis of 3-CH2Cl involves the reaction of salicylic acid and 3-(chloromethyl)benzoyl chloride in acetone as a solvent with a pyridine catalyst. The reaction is carried out under 600 W microwave irradiation exposure for 5 minutes .
- Results/Outcomes : The compound has shown potential activity and benefits in health and disease, making it a promising compound for new drug development .
-
2-Chloromethyl, 3-(Subst-Arylidene)-4-(3H) Quinazolinones
- Application Summary : Various 2-chloromethyl 3-(subst-arylidene)-4-(3H) quinazolinones have been synthesized using different aromatic aldehydes. These compounds were evaluated for their analgesic and antibacterial activity .
- Method of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results/Outcomes : The outcomes of these applications were not specified in the source .
Safety And Hazards
- 2-(Chloromethyl)-3-methylquinazolin-4(3H)-one is classified as hazardous due to its skin-corrosive and eye-damaging properties.
- It is essential to handle this compound with care and follow safety precautions.
Future Directions
- Researchers should explore the biological activities and potential applications of this compound.
- Investigate its interactions with biological targets and evaluate its therapeutic potential.
properties
IUPAC Name |
2-(chloromethyl)-3-methylquinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-13-9(6-11)12-8-5-3-2-4-7(8)10(13)14/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYMABNTFFJQLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2=CC=CC=C2C1=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90429266 | |
Record name | 2-(chloromethyl)-3-methylquinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90429266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(chloromethyl)-3-methylquinazolin-4(3H)-one | |
CAS RN |
199114-62-0 | |
Record name | 2-(chloromethyl)-3-methylquinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90429266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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